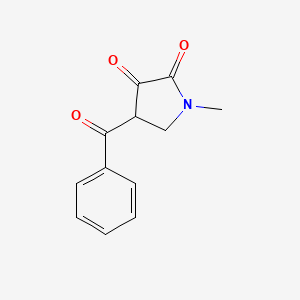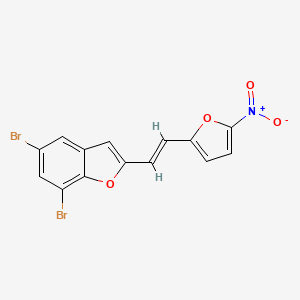
5,7-Dibromo-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromo-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran is a complex organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran typically involves multiple steps, including bromination, nitration, and coupling reactions. The starting material is often a benzofuran derivative, which undergoes bromination to introduce bromine atoms at the 5 and 7 positions. This is followed by a coupling reaction with 5-nitrofuran-2-ylvinyl to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield amines.
Scientific Research Applications
5,7-Dibromo-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran involves its interaction with biological targets. The nitrofuran moiety is known to interfere with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. The bromine atoms may also contribute to the compound’s reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Nitrofuran-2-carbaldehyde: A related compound with similar nitrofuran functionality.
2-(5-Nitrofuran-2-yl)vinylbenzofuran: A compound with a similar structure but without bromine atoms.
Uniqueness
5,7-Dibromo-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran is unique due to the presence of both bromine and nitrofuran substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H7Br2NO4 |
|---|---|
Molecular Weight |
413.02 g/mol |
IUPAC Name |
5,7-dibromo-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-benzofuran |
InChI |
InChI=1S/C14H7Br2NO4/c15-9-5-8-6-11(21-14(8)12(16)7-9)2-1-10-3-4-13(20-10)17(18)19/h1-7H/b2-1+ |
InChI Key |
IYYYXYBBBMVXDI-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C2=CC3=CC(=CC(=C3O2)Br)Br |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC2=CC3=CC(=CC(=C3O2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


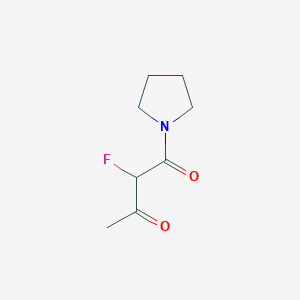
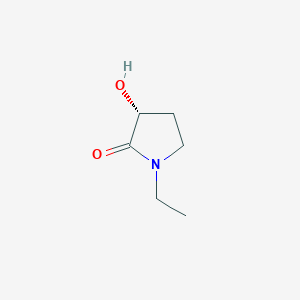



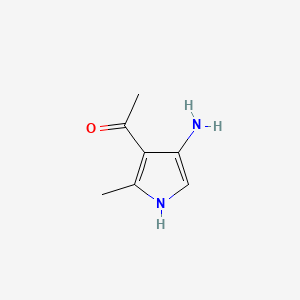
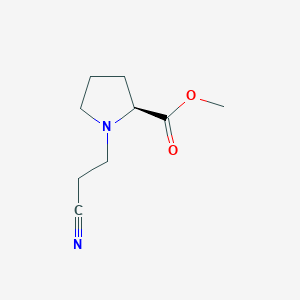

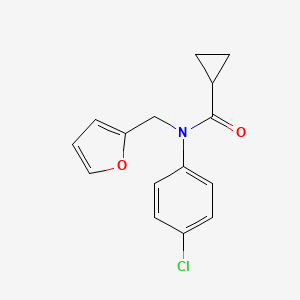
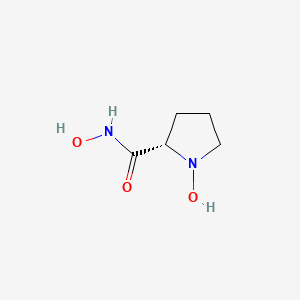
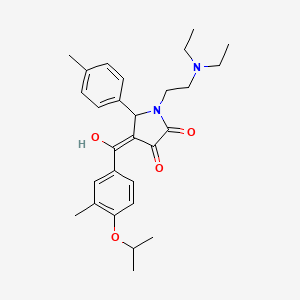

![1,4-Dimethyldibenzo[b,d]furan](/img/structure/B12880455.png)
